Rezatomidine

概要

説明

レザトミジンは、線維筋痛症、間質性膀胱炎、過敏性腸症候群、糖尿病性神経障害などの疾患の治療における潜在的な治療用途について調査されてきた小分子薬です . アルファ2aアドレナリン受容体アゴニストに分類され、これは神経系内の特定の受容体と相互作用して効果を発揮することを意味します .

2. 製法

合成経路および反応条件: レザトミジンは、イミダゾールチオン環の形成を含む一連の有機反応によって合成できます。 合成経路には通常、2,3-ジメチルフェニルエチルアミンと二硫化炭素の反応が含まれ、対応するジチオカルバメートが形成され、これが環化してイミダゾールチオン構造を生成します .

工業生産方法: レザトミジンの工業生産には、ラボでの合成プロセスをスケールアップすることが含まれます。 これには、収率と純度を高めるために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 最終製品は通常、再結晶またはクロマトグラフィーなどの技術を使用して精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Rezatomidine can be synthesized through a series of organic reactions involving the formation of an imidazolethione ring. The synthetic route typically involves the reaction of 2,3-dimethylphenyl ethylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then cyclized to produce the imidazolethione structure .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

化学反応の分析

反応の種類: レザトミジンは、次のようなさまざまな化学反応を受けます。

酸化: レザトミジンは酸化されてスルホキシドまたはスルホンを形成する可能性があります。

還元: イミダゾールチオン環は還元されてイミダゾリジン誘導体を形成する可能性があります。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な製品:

酸化: スルホキシドおよびスルホン。

還元: イミダゾリジン誘導体。

置換: 臭素化または硝化された芳香族化合物.

4. 科学研究の応用

化学: アルファ2aアドレナリン受容体アゴニストの挙動を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路と受容体の相互作用への影響について調査されています。

医学: 線維筋痛症や糖尿病性神経障害などの慢性疼痛状態の潜在的な治療法として探求されています。

科学的研究の応用

Chemistry: Used as a model compound to study the behavior of alpha-2a adrenergic receptor agonists.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Explored as a potential treatment for chronic pain conditions such as fibromyalgia and diabetic neuropathy.

Industry: Utilized in the development of new therapeutic agents targeting the nervous system

作用機序

レザトミジンは、神経系内のアルファ2aアドレナリン受容体に結合することで効果を発揮します。 この結合は、ノルエピネフリンの放出を阻害し、交感神経系の活性を低下させます。 ノルエピネフリンの放出の減少により、鎮痛効果と抗炎症効果が得られ、レザトミジンは慢性疼痛状態の潜在的な治療法となります .

類似の化合物:

クロニジン: 高血圧症や特定の疼痛状態の治療に使用される別のアルファ2アドレナリン受容体アゴニスト。

デキスメデトミジン: 集中治療室で鎮静剤および鎮痛剤として使用される選択的なアルファ2アドレナリン受容体アゴニスト。

レザトミジンの独自性: レザトミジンは、アルファ2aアドレナリン受容体を特異的に標的とするという点で独特であり、他のアルファ2アドレナリン受容体アゴニストと比較して、より選択的な治療効果が得られ、副作用が少ない可能性があります .

類似化合物との比較

Clonidine: Another alpha-2 adrenergic receptor agonist used to treat hypertension and certain pain conditions.

Dexmedetomidine: A selective alpha-2 adrenergic receptor agonist used as a sedative and analgesic in intensive care settings.

Guanfacine: An alpha-2 adrenergic receptor agonist used to treat attention deficit hyperactivity disorder (ADHD) and hypertension.

Uniqueness of Rezatomidine: this compound is unique in its specific targeting of alpha-2a adrenergic receptors, which may provide more selective therapeutic effects with potentially fewer side effects compared to other alpha-2 adrenergic receptor agonists .

生物活性

Rezatomidine is an investigational compound primarily studied for its potential therapeutic applications, particularly in the realm of gastrointestinal disorders. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and clinical findings from various studies.

This compound acts as an agonist at the alpha-2 adrenergic receptors , specifically targeting the alpha-2C subtype . This receptor modulation plays a crucial role in mediating various physiological responses, including sedation and analgesia, which are essential in the management of conditions like functional heartburn and other gastrointestinal disorders .

Table 1: Alpha-2C Adrenergic Receptor Agonists

| Compound | Status | Mechanism |

|---|---|---|

| This compound | Investigational | Agonist at alpha-2C receptors |

| Clonidine | Approved | Agonist |

| Dexmedetomidine | Approved | Agonist |

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in several clinical trials, notably a Phase II trial investigating its efficacy in patients with functional heartburn. The results indicated that this compound could significantly improve symptoms related to esophageal stimulation .

Case Study: Phase II Trial on Functional Heartburn

- Objective : Assess the efficacy and tolerability of this compound during mechanical and chemical esophageal stimulation.

- Participants : Patients diagnosed with functional heartburn.

- Findings :

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is vital for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed throughout body tissues with a preference for central nervous system penetration.

- Metabolism : Primarily metabolized by hepatic enzymes; specific metabolic pathways remain under investigation.

- Excretion : Excreted mainly via urine, with both parent compound and metabolites detected.

Table 2: Summary of ADME Properties

| Property | Description |

|---|---|

| Absorption | Rapid absorption |

| Distribution | High CNS penetration |

| Metabolism | Hepatic metabolism |

| Excretion | Urinary excretion |

Research Findings and Future Directions

Recent studies have emphasized the need for further research on this compound to fully elucidate its pharmacological profile. The compound shows promise not only in gastrointestinal disorders but potentially in other areas such as pain management due to its central nervous system effects.

Key Research Findings:

- Efficacy in Heartburn Management : Demonstrated significant symptom relief in functional heartburn patients.

- Safety Profile : Generally well-tolerated with minimal adverse effects reported during trials.

- Potential for Broader Applications : Ongoing research may reveal additional therapeutic uses beyond gastrointestinal applications.

特性

CAS番号 |

847829-38-3 |

|---|---|

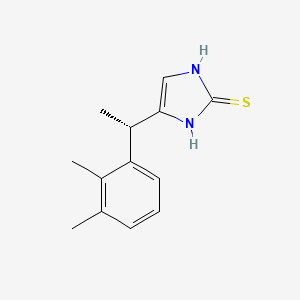

分子式 |

C13H16N2S |

分子量 |

232.35 g/mol |

IUPAC名 |

4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione |

InChI |

InChI=1S/C13H16N2S/c1-8-5-4-6-11(9(8)2)10(3)12-7-14-13(16)15-12/h4-7,10H,1-3H3,(H2,14,15,16)/t10-/m0/s1 |

InChIキー |

WQXVKEDUCPMRRI-JTQLQIEISA-N |

SMILES |

CC1=C(C(=CC=C1)C(C)C2=CNC(=S)N2)C |

異性体SMILES |

CC1=C(C(=CC=C1)[C@H](C)C2=CNC(=S)N2)C |

正規SMILES |

CC1=C(C(=CC=C1)C(C)C2=CNC(=S)N2)C |

外観 |

Solid powder |

Key on ui other cas no. |

847829-38-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AGN-203818; AGN203818; AGN 203818; Rezatomidine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。